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molecular formula C10H12N2 B8726581 2-ethyl-1H-indol-5-amine

2-ethyl-1H-indol-5-amine

Cat. No. B8726581
M. Wt: 160.22 g/mol
InChI Key: JXMCYGCNACOKFW-UHFFFAOYSA-N
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Patent
US05780496

Procedure details

This synthesis could be achieved beginning with a standard nitration of 2-ethylindole using sodium nitrate and sulfuric acid similar to that cited in Yokoyama; Tanaka; Yamane; Kurita; Chem. Lett.; 7; 1991; 1125-1128. The resultant 5-nitro-2-ethylindole could be reduced to the desired amino compound using catalytic hydrogenation as in 28b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
28b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(C1NC2C(C=1)=CC=CC=2)C.[N+]([O-])([O-])=O.[Na+].S(=O)(=O)(O)O.[N+:22]([C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)[NH:30][C:29]([CH2:34][CH3:35])=[CH:28]2)([O-])=O.CC(C)CCC1NC2C(C=1)=CC=CC=2>>[NH2:22][C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)[NH:30][C:29]([CH2:34][CH3:35])=[CH:28]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1NC2=CC=CC=C2C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=C(NC2=CC1)CC
Step Five
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
28b
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC=1NC2=CC=CC=C2C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This synthesis

Outcomes

Product
Name
Type
Smiles
NC=1C=C2C=C(NC2=CC1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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